molecular formula C18H20O2 B1670540 Diethylstilbestrol CAS No. 56-53-1

Diethylstilbestrol

Cat. No.: B1670540
CAS No.: 56-53-1
M. Wt: 268.3 g/mol
InChI Key: RGLYKWWBQGJZGM-ISLYRVAYSA-N
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Description

Diethylstilbestrol is a synthetic nonsteroidal estrogen that was first synthesized in 1938. It was widely used in the past for various medical purposes, including hormone therapy for menopausal symptoms, treatment of estrogen deficiency, and prevention of miscarriages. its use has significantly declined due to its association with severe adverse effects, including an increased risk of certain cancers .

Mechanism of Action

Target of Action

Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that interacts with a protein receptor, the estrogen receptor . The primary target cells of DES include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . It also acts as an agonist of the G protein-coupled estrogen receptor (GPER), albeit with relatively low affinity .

Mode of Action

DES diffuses into its target cells and interacts with the estrogen receptor . The binding of estrogen to these receptors triggers downstream effects, such as the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The biochemical pathways affected by DES involve the estrogen receptor signaling pathway. The binding of DES to the estrogen receptor leads to the transcription of target genes that regulate the synthesis of proteins involved in female sexual development and reproductive function . DES also enhances the activity of corticosteroids .

Pharmacokinetics

DES is well-absorbed when administered orally . It is lipid-soluble and readily absorbed from the proximal gastrointestinal tract . DES is metabolized via hydroxylation, oxidation, and glucuronidation, resulting in metabolites such as (Z,Z)-Dienestrol, Paroxypropione, and Glucuronides . The elimination half-life of DES is approximately 24 hours , and it is excreted in urine and feces .

Result of Action

The action of DES results in a variety of physiological effects. As a synthetic estrogen, it was developed to supplement a woman’s natural estrogen production . It has been linked to a rare vaginal cancer in female offspring . DES was also used in the treatment of prostate cancer and breast cancer .

Action Environment

The action of DES can be influenced by various environmental factors. For instance, the pH level and temperature can affect the degradation rate of DES . Furthermore, DES can be degraded by certain strains of bacteria, suggesting that the presence of these bacteria in the environment could influence the action and stability of DES .

Biochemical Analysis

Biochemical Properties

Diethylstilbestrol functions as an estrogen by diffusing into target cells and interacting with estrogen receptors . These receptors are proteins found in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland . Upon binding to this compound, the estrogen receptors undergo a conformational change that allows them to bind to specific DNA sequences, leading to the regulation of gene expression . This interaction increases the synthesis of sex hormone-binding globulin, thyroid-binding globulin, and other serum proteins, while suppressing follicle-stimulating hormone from the anterior pituitary .

Cellular Effects

This compound has profound effects on cellular processes. It is known to disrupt normal cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound exposure has been linked to an increased risk of clear cell adenocarcinoma of the vagina and cervix in women exposed in utero . It also affects breast cancer risk, with studies showing a slight increase in risk for women exposed to this compound in utero . Additionally, this compound can cause congenital anomalies of the female and male genitourinary tracts and adverse effects on fertility and reproductive function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression . This binding leads to the activation or repression of target genes involved in various cellular processes . This compound also acts as an agonist of the G protein-coupled estrogen receptor, albeit with relatively low affinity . This interaction can influence various signaling pathways, including those involved in cell proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that exposure to this compound during critical periods of development can lead to long-term abnormalities that may not manifest until later in life . For example, perinatal exposure to this compound has been linked to an increased incidence of uterine tumors in mice . These effects are thought to be mediated by altered gene expression pathways that include an estrogen-regulated component . Additionally, this compound is known to be a potent endocrine disruptor, and its effects can be transmitted to subsequent generations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause reproductive tract abnormalities and tumors in various tissues, including the liver and kidney . Higher doses of this compound can lead to more severe effects, such as bone marrow suppression, which can result in dangerous drops in red cell count, white cell count, and platelet count . In dogs, this compound has been used to treat urinary incontinence, but at higher doses, it can cause side effects such as alopecia, cystic ovaries, and prolonged estrus .

Metabolic Pathways

This compound is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates . These metabolites can interact with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . For example, this compound has been shown to disrupt the steroid biosynthesis pathway during the early stages of gubernaculum development in mice . Additionally, this compound can affect oxidative phosphorylation and calcium signaling pathways, further influencing cellular metabolism .

Transport and Distribution

This compound is lipid-soluble and readily absorbed from the proximal gastrointestinal tract . It is transported in the bloodstream bound to serum proteins and can cross the placenta, where it is thought to be metabolized by the fetus . Within cells, this compound can interact with various transporters and binding proteins, influencing its localization and accumulation . For example, this compound has been shown to bind to androgen transport proteins, which may play a role in its distribution within tissues .

Subcellular Localization

This compound is known to localize to the nucleus of target cells, where it binds to estrogen receptors and regulates gene expression . This nuclear uptake and retention are similar to that seen with natural estrogens such as estradiol . Additionally, this compound can interact with cellular membranes, influencing its subcellular localization and activity . These interactions can affect various cellular processes, including cell proliferation and differentiation .

Chemical Reactions Analysis

Diethylstilbestrol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions but often include dienestrol and other related compounds .

Scientific Research Applications

Diethylstilbestrol has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Diethylstilbestrol is similar to other synthetic estrogens such as estradiol-17-beta and estrone. it differs in its chemical structure and biological activity. For example, this compound has a higher binding affinity for estrogen receptors but also a higher risk of adverse effects compared to natural estrogens . Similar compounds include:

These compounds share some pharmacological properties with this compound but differ in their specific effects and safety profiles.

Properties

IUPAC Name

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol
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InChI

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+
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InChI Key

RGLYKWWBQGJZGM-ISLYRVAYSA-N
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Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
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Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O
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Molecular Formula

C18H20O2
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Related CAS

63528-82-5 (di-hydrochloride salt)
Record name Diethylstilbestrol [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3020465
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Molecular Weight

268.3 g/mol
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Physical Description

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C
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Mechanism of Action

Estrogens diffuse into their target cells and interact with a protein receptor, the estrogen receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. The effect of Estrogen binding their receptors causes downstream increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH)., The precise mechanism(s) of action of DES as a postcoital contraceptive is not fully understood; however, the drug appears to inhibit nidation (implantation) of the fertilized ovum in the endometrium when administered within 72 hours following coitus. The postcoital contraceptive activity of the drug may involve effects mediated via decreased concentrations of circulating progesterone, effects on tubal motility resulting in accelerated passage of the ovum into the uterus, and inhibition of synthesis of carbonic anhydrase in the endometrium., ... DES ... inhibited the postcastration rise in plasma FSH amd LH levels ... . In addition, DES stimulated large increases in prolactin secretion ...
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Color/Form

White crystalline powder, Small plates from benzene

CAS No.

56-53-1, 22610-99-7, 6898-97-1
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Melting Point

336 to 342 °F (NTP, 1992), 169-172 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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